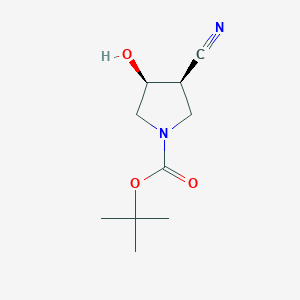
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry and functional groups. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Strecker Synthesis: One common method involves the Strecker synthesis, where tert-butylamine reacts with an aldehyde (e.g., benzaldehyde) to form an imine. Subsequent cyanide ion attack on the imine yields the cyano-substituted pyrrolidine. Acid hydrolysis of the nitrile group provides the final product.
Enantioselective Synthesis: Enantioselective methods using chiral catalysts or auxiliaries can also yield the desired enantiomer.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using cost-effective reagents and optimized conditions.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the nitrile group can lead to the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles (e.g., halides, amines).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NaI, NH3).
- Hydrolysis: Carboxylic acid and tert-butyl alcohol.
- Reduction: Tert-butyl amine.
- Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Research: Investigating the reactivity of pyrrolidine derivatives and their applications in organic synthesis.
Biological Studies: Exploring potential bioactivity, such as enzyme inhibition or receptor binding.
Medicinal Chemistry: Developing analogs for drug discovery.
Industry: As a building block in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may target specific enzymes or receptors.
- In chemical reactions, it acts as a nucleophile or electrophile.
Comparison with Similar Compounds
(3S,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of our compound.
(3R,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Diastereomer with a different stereochemistry.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
IEGAWSYJCQMVBM-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















